Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 3-chloropyridin-2-yl group at position 2, and a methyl ester at position 2. The triazole ring, a five-membered aromatic system with three nitrogen atoms, imparts significant electronic diversity, while the substituents enhance steric and electronic complexity. Its structural features, including the electron-withdrawing chlorine and bromine substituents, may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C9H6BrClN4O2 |
|---|---|
Molecular Weight |
317.52 g/mol |
IUPAC Name |
methyl 5-bromo-2-(3-chloropyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrClN4O2/c1-17-9(16)6-7(10)14-15(13-6)8-5(11)3-2-4-12-8/h2-4H,1H3 |
InChI Key |
ZZABBJGVHVACHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1Br)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination
Reagents : N-Bromosuccinimide (NBS) or Br₂ with FeBr₃.
Conditions :
-
Solvent: Dichloromethane or acetonitrile.
-
Temperature: 0°C to room temperature.
-
Yield: 70–78% (based on chloro-analog studies).
-
Dissolve methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (1 mmol) in CH₂Cl₂.
-
Add NBS (1.2 eq) and FeBr₃ (0.1 eq).
-
Stir at 0°C for 4 hours.
-
Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography.
Phosphorus Oxibromide (POBr₃) Bromination
-
Solvent: Acetonitrile.
-
Temperature: Reflux (80°C).
-
Yield: 65–72%.
Limitations : Higher risk of ester group hydrolysis, necessitating controlled reaction times.
Esterification and Functionalization
The methyl ester is typically introduced via the alkyne precursor (methyl propiolate) during CuAAC, avoiding post-synthesis esterification. However, alternative routes involve:
-
Carboxylic Acid Intermediate : Reacting 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with methanol under acidic conditions (H₂SO₄ or HCl).
-
Yield : 89–95% for analogous esters.
Alternative Methods
One-Pot Sequential Synthesis
Combining CuAAC and bromination in a single reactor reduces purification steps:
-
Perform CuAAC with 3-chloro-2-azidopyridine and methyl propiolate.
-
Add NBS directly to the reaction mixture after cycloaddition.
-
Yield : 68–75%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates both cycloaddition and bromination:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| CuAAC + NBS | High regioselectivity, mild conditions | Requires two-step purification | 70–78 |
| One-Pot Sequential | Reduced steps, time-efficient | Lower yield due to side reactions | 68–75 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 80 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Biological Activities
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has been studied for various biological activities:
- Antibacterial Activity :
- Antifungal Properties :
- Acetylcholinesterase Inhibition :
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid (from ):
- Replaces the triazole with a pyrazole ring (two adjacent nitrogen atoms).
- Carboxylic acid group instead of a methyl ester, affecting solubility (higher hydrophilicity) and reactivity (e.g., acid-base behavior).
- Similar halogen substituents (Br, Cl) but different substitution patterns on the heterocycle .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (from ):
- Features a benzoxazole moiety and a thione (-C=S) group, absent in the target compound.
- Bromine is part of a phenyl ring rather than directly attached to the triazole.
- The thione group introduces nucleophilic reactivity distinct from the carboxylate ester .
Spectral and Analytical Data
A comparative analysis of spectroscopic properties is summarized below:
Crystallographic Considerations
Comparative studies using these tools could reveal differences in molecular conformation, packing, and halogen-bonding interactions between the target and its analogs .
Biological Activity
Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound exhibiting significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, including its interaction with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 317.52 g/mol. The compound features a triazole ring and a chloropyridine substituent , which are critical for its biological activity.
Anticholinesterase Activity
Recent studies have highlighted the potential of 1,2,3-triazole compounds, including this compound, to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital in the regulation of neurotransmission and are implicated in conditions like Alzheimer's disease. The compound has demonstrated promising inhibitory effects against these enzymes .
Antimicrobial Properties
This compound has also shown antimicrobial activity. The presence of the triazole ring enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent. Various derivatives of triazoles have been reported to exhibit significant antibacterial and antifungal activities .
Anticancer Potential
Research indicates that compounds containing the triazole moiety may possess anticancer properties. The structural characteristics of this compound suggest potential interactions with cancer-related biological pathways. Studies have focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Click Chemistry : This method involves the reaction of azides with alkynes to form triazoles efficiently.
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors that contain the triazole core and chloropyridine substituents .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is presented below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrazole-4-carboxylate | Structure | Similar halogenated structure but different ring system. |
| Methyl 5-chloro-1H-pyrazole-4-carboxylate | Structure | Different heterocycle; less biological activity reported. |
| Methyl 5-bromo-2-methyltriazole | Structure | Similar triazole core but lacks chloropyridine substitution. |
This table illustrates how this compound stands out due to its unique combination of structural features that enhance its biological activity compared to simpler compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cholinesterase Inhibition Study : One study reported IC values for AChE and BChE inhibition at concentrations of around 10 μM, indicating moderate potency compared to known inhibitors like donepezil .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane enhances yield and purity .
How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?
Basic Research Focus
Methodological Workflow :
¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl ester at δ ~3.9 ppm, pyridyl protons at δ 7.5–8.5 ppm) .
IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, triazole C-N at ~1600 cm⁻¹) .
Mass Spectrometry (EI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns validate the triazole-pyridine backbone .
Q. Key Metrics :
- R-Factor : Aim for <0.05 for high reliability.
- Torsion Angles : Validate triazole-pyridine planarity (e.g., C3–N2–C12–Br1 torsion angle = 120.16°) .
How do structural modifications (e.g., halogen substitution) influence the compound's bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :
Halogen Effects :
- Bromine at C5 : Enhances lipophilicity and binding to hydrophobic enzyme pockets .
- Chlorine on Pyridine : Increases electron-withdrawing effects, stabilizing π-π stacking with biological targets .
Triazole Core : Participates in hydrogen bonding via N-atoms, critical for inhibitory activity .
Q. Experimental Design :
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
- Docking Simulations : Compare binding modes with PyMOL or AutoDock .
How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
Advanced Research Focus
Resolution Workflow :
Cross-Validation : Compare NMR-derived dihedral angles with XRD torsion angles (e.g., pyridyl vs. triazole plane alignment) .
Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility conflicting with static XRD data.
DFT Calculations : Optimize geometry using Gaussian09 and overlay with XRD structures to identify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
